Tumor Mucin Antigen (13-21)
Description
Overview of Mucin Glycoproteins in Biological Systems
Mucins are high molecular weight, heavily glycosylated proteins that are key components of the mucus that coats the epithelial surfaces of organs such as the respiratory, digestive, and urogenital tracts. wikipedia.orgresearchgate.net Their primary function is to protect these surfaces from dehydration, physical and chemical injury, and infection. researchgate.net Mucins are characterized by their ability to form gels, which contributes to their role in lubrication and the formation of a protective chemical barrier. wikipedia.org
There are two main classes of mucins: secreted and membrane-bound. researchgate.netfrontiersin.org Secreted mucins are the principal components of mucus, while membrane-bound mucins are anchored to the cell surface and can also participate in cell signaling. wikipedia.orgfrontiersin.org The structure of mucins typically includes a central region of tandem repeats of amino acids, rich in serine and threonine, which are the sites of extensive O-glycosylation. researchgate.net This dense "sugar coating" makes mucins resistant to proteolysis and gives them a significant water-holding capacity. wikipedia.org Mucin 1 (MUC1), a well-studied transmembrane mucin, plays a role in protecting cells from environmental stress and pathogens. nih.govnih.gov In normal tissues, MUC1 acts as a lubricant, moisturizer, and physical barrier. nih.gov
Aberrant Expression and Glycosylation of Mucins in Malignancy
In many types of cancer, particularly adenocarcinomas, there is an overexpression and altered glycosylation of mucins. wikipedia.orgmdpi.comaacrjournals.org This aberrant glycosylation is a hallmark of cancer and leads to the exposure of new, shorter carbohydrate structures on the mucin protein core that are not typically seen in normal cells. aacrjournals.orgnih.gov These changes can include the appearance of truncated O-glycans such as the Tn antigen, sialyl-Tn (sTn) antigen, and T antigen. nih.govbmj.com
The mechanisms behind this altered glycosylation are complex and can involve mutations in genes that code for glycosyltransferases, changes in the expression of these enzymes, and alterations in the Golgi apparatus where glycosylation occurs. oup.commdpi.com For instance, MUC1, which is normally heavily glycosylated and masks the underlying protein core, becomes underglycosylated in cancer cells. jcancer.orgnih.gov This exposes parts of the polypeptide chain, creating new epitopes. jcancer.org This overexpression and altered glycosylation of mucins like MUC1 are associated with increased tumor growth, invasion, and metastasis. nih.govnih.gov The altered mucins can interact with immune cells, such as macrophages and neutrophils, protecting cancer cells and aiding their spread. nih.gov
Significance of Specific Tumor Mucin Antigen Epitopes in Cancer Research
The aberrant glycosylation of mucins in cancer cells creates what are known as tumor-associated carbohydrate antigens (TACAs). nih.govglycopedia.eu These TACAs are often overexpressed on the surface of cancer cells and can serve as biomarkers for cancer detection and as targets for immunotherapies. nih.govbmj.commdpi.com Because these epitopes are rare on normal cells, they can be recognized by the immune system as foreign or "abnormal-self," making them attractive targets for cancer vaccines. nih.govglycopedia.eu
One of the most studied tumor-associated antigens is MUC1. sinobiological.com In its cancerous form, the underglycosylation of MUC1 exposes peptide epitopes within its variable number of tandem repeats (VNTR) region. nih.gov Specific peptide sequences within the MUC1 tandem repeat, such as those containing the amino acid sequence APDTRP, become immunogenic and can be recognized by the immune system. jcancer.orgpnas.org For example, a peptide derived from the MUC1 signal sequence, MUC1 (12-20) with the sequence LLLLTVLTV, has been identified as an HLA-A2-restricted T-cell epitope capable of inducing cytotoxic T-lymphocyte (CTL) responses against MUC1-expressing tumors. sb-peptide.comaacrjournals.org
Research has focused on developing vaccines that can stimulate an immune response against these MUC1 epitopes. aacrjournals.orgiiarjournals.org While vaccines using non-glycosylated MUC1 peptides have had limited success, those incorporating aberrantly glycosylated MUC1 peptides have shown more promise in eliciting both antibody and T-cell responses. nih.govpnas.org The presence of these specific tumor mucin antigen epitopes provides a basis for the development of targeted cancer therapies. nih.goviiarjournals.org
Properties
sequence |
LLLTVLTVV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tumor Mucin Antigen (13-21) |
Origin of Product |
United States |
Molecular Architecture and Biological Context of Tumor Mucin Antigens
Structural Domains and Post-Translational Modifications
MUC1 is a heterodimeric protein composed of two subunits, an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C), which are formed by the autoproteolytic cleavage of a single precursor protein in the endoplasmic reticulum. nih.govnih.gov These subunits remain associated in a non-covalent complex at the cell surface. nih.gov The structure includes a large, heavily glycosylated extracellular domain, a transmembrane domain, and an intracellular cytoplasmic tail. nih.govresearchgate.net
The most defining feature of the MUC1 N-terminal extracellular domain is the variable number tandem repeat (VNTR) region. nih.govwikipedia.org This domain consists of 20 to 120 repeats of a 20-amino acid sequence (HGVTSAPDTRPAPGSTAPPA). nih.govnih.govoup.com Each of these repeats is rich in serine and threonine residues, providing five potential sites for O-linked glycosylation. wikipedia.orgoup.com
O-glycosylation is a critical post-translational modification for MUC1, initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues, a reaction catalyzed by a family of enzymes known as polypeptide GalNAc-transferases (GalNAc-Ts). oup.commdpi.com In normal epithelial cells, these initial GalNAc residues are extended into long, branched oligosaccharide chains. oup.comresearchfeatures.com This extensive glycosylation contributes to the formation of a protective mucin layer that lubricates and hydrates cell surfaces and protects them from pathogens and enzymes. nih.govnih.gov The dense array of O-glycans forces the peptide backbone into a rigid, extended rod-like structure. researchgate.net
| Feature | Description | Significance |
|---|---|---|
| Core Sequence | 20 amino acids (HGVTSAPDTRPAPGSTAPPA) repeated 20-120 times. nih.govnih.gov | Forms the primary structure of the extracellular domain. |
| O-Glycosylation Sites | Five potential sites (serine and threonine residues) per repeat. wikipedia.orgoup.com | Allows for dense, extensive glycosylation, crucial for normal function. |
| Structure | Forms a rigid, extended rod-like structure due to heavy glycosylation. researchgate.net | Contributes to the barrier and protective functions of MUC1. nih.gov |
The MUC1 C-terminal subunit contains a 72-amino acid cytoplasmic tail (CT) that plays a pivotal role in intracellular signaling. aacrjournals.orgnih.gov This domain is highly conserved across species, suggesting its functional importance. aacrjournals.orgfrontiersin.org The MUC1-CT contains multiple phosphorylation sites, including seven highly conserved tyrosine residues, which can be phosphorylated by a variety of kinases. aacrjournals.orgnih.govdtic.mil
Phosphorylation of the MUC1-CT is a key mechanism that regulates its interaction with various signaling proteins, thereby modulating cellular processes. researchgate.netaacrjournals.org Kinases known to phosphorylate the MUC1-CT include c-Src, members of the ErbB receptor family (like EGFR), protein kinase Cδ (PKCδ), and the Met receptor tyrosine kinase. aacrjournals.orgaacrjournals.orgnih.gov These phosphorylation events create docking sites for SH2 domain-containing proteins such as Grb2, and modulate interactions with other molecules like β-catenin and p53, linking MUC1 to signaling pathways that influence cell growth, adhesion, and oncogenesis. nih.govaacrjournals.orgnih.gov
| Phosphorylation Site Motif | Position | Associated Kinase(s) | Significance |
|---|---|---|---|
| TDRS | - | GSK3β | Inhibits interaction with β-catenin. nih.gov |
| YEKV | Y46 | c-Src (activated by EGFR) | Promotes association with β-catenin and c-Src. aacrjournals.orgnih.gov |
| YHPM | - | Met | Enhances interaction with p53. nih.gov |
| Multiple Tyrosines | Y20, Y29, Y46, Y60 | Various Tyrosine Kinases | Serve as recognition sites for SH2 domain proteins, involved in signal transduction. nih.gov |
The MUC1-C subunit includes a single-pass transmembrane domain of 28 amino acids that anchors the protein in the cell membrane, and a 58-amino acid extracellular domain. researchgate.net A key feature of the larger extracellular region is the sea urchin sperm protein, enterokinase, and agrin (SEA) domain, located adjacent to the cell membrane. nih.govnih.gov Within the SEA domain, MUC1 undergoes autoproteolytic cleavage, which is essential for its maturation into the two-subunit complex. nih.govrcsb.org Despite this cleavage, the resulting N-terminal and C-terminal subunits remain tightly and non-covalently associated. nih.govrcsb.org
The heavily glycosylated N-terminal extracellular domain extends 200–500 nm from the cell surface, forming a physical barrier that protects the cell from pathogens, enzymes, and other environmental insults. nih.govnih.gov This domain can also inhibit both cell-cell and cell-extracellular matrix interactions through steric hindrance, a function that is implicated in the metastatic potential of cancer cells. nih.gov
Altered Glycosylation Patterns in Neoplastic Transformation
A hallmark of many epithelial cancers is the aberrant glycosylation of MUC1. nih.govnih.gov This alteration involves a shift from the long, complex, branched O-glycans found on normal MUC1 to short, truncated, and often sialylated structures. nih.govresearchfeatures.com This process, known as hypo-glycosylation, is a direct result of changes in the expression and activity of glycosyltransferases within the cancer cell. mdpi.comnih.gov
The incomplete synthesis of O-glycan chains on MUC1 in cancer cells leads to the accumulation of simple, truncated carbohydrate structures that are rare or absent in normal tissues. mdpi.complos.org These structures are recognized as tumor-associated carbohydrate antigens (TACAs). nih.gov The most common TACAs expressed on MUC1 include the Tn antigen, the Thomsen-Friedenreich (T) antigen, and their sialylated counterparts, sialyl-Tn (sTn) and sialyl-T (sT). researchfeatures.complos.orgplos.org
The expression of these glycoepitopes is often linked to the dysregulation of specific enzymes. For example, the loss of Core 2 β6-GlcNAc transferase activity can prevent the extension of Core 1 structures, leading to shorter O-glycans. nih.gov Similarly, mutations in the Cosmc chaperone, which is required for the proper folding and activity of T-synthase (the enzyme that converts the Tn antigen to the T antigen), can result in the expression of the Tn antigen. nih.govplos.org The overexpression of certain sialyltransferases can lead to the premature termination of glycan chains, resulting in the formation of sTn and sT antigens. researchfeatures.comnih.gov These TACAs play a significant role in tumor progression, metastasis, and immune evasion. nih.gov
| Antigen | Structure | Description |
|---|---|---|
| Tn | GalNAcα1-O-Ser/Thr | The initial monosaccharide added during O-glycosylation; exposed due to incomplete synthesis. plos.orgnih.gov |
| T (Thomsen-Friedenreich) | Galβ1-3GalNAcα1-O-Ser/Thr | Formed by the addition of galactose to the Tn antigen; exposed due to lack of further elongation. plos.orgplos.org |
| sTn (sialyl-Tn) | Neu5Acα2-6GalNAcα1-O-Ser/Thr | A sialylated form of the Tn antigen, associated with poor prognosis. plos.orgnih.gov |
The dense, long-branched glycans on normal MUC1 mask the underlying protein backbone. nih.gov In cancer, the presence of shorter, truncated O-glycans (hypo-glycosylation) leads to a loss of this shielding effect. nih.govacs.org This unmasking exposes regions of the peptide core of the tandem repeats that are normally cryptic. nih.gov
Epitope Specificity and Characterization
Identification of Immunogenic Peptide and Glycopeptide Epitopes
The immunogenicity of the MUC1 tumor mucin antigen is centered on the variable number of tandem repeats (VNTR) region of its protein core, which consists of a repeating 20-amino acid sequence (HGVTSAPDTRPAPGSTAPPA). nih.govnih.govexlibrisgroup.com In cancerous tissues, this region is characteristically under-glycosylated, exposing peptide epitopes and displaying truncated carbohydrate structures that are recognized by the immune system. d-nb.infouu.nl
The most widely recognized immunodominant peptide epitope is located within the PDTRP sequence. d-nb.infonih.gov This motif is a primary binding site for a majority of anti-MUC1 monoclonal antibodies. nih.govexlibrisgroup.com Further studies have identified that cytotoxic T lymphocytes (CTLs) can recognize MUC1 peptides presented by MHC class I molecules. Specific CTL epitopes have been found to contain the amino acid sequences PDTRPAP and APGSTAP . nih.gov While the PDTR region is a major focus, another immunodominant epitope has been identified within the GSTA region of the tandem repeat, particularly when it is presented with simple, immature O-glycans. exlibrisgroup.commdpi.com
The immune response to MUC1 is significantly enhanced by aberrant O-glycosylation. The most common tumor-associated carbohydrate antigens (TACAs) are the Tn antigen (GalNAcα1-O-Ser/Thr ) and the Sialyl-Tn (STn) antigen (NeuAcα2-6GalNAcα1-O-Ser/Thr ). exlibrisgroup.comnih.govnih.gov These glycans, attached to serine or threonine residues within the tandem repeat, create unique glycopeptide epitopes. nih.gov For instance, the glycopentapeptide PDT(O-α-D-GalNAc)RP is a known ligand for the cancer-selective monoclonal antibody SM3. d-nb.infonih.gov Synthetic MUC1 glycopeptide vaccines, often incorporating Tn and STn antigens, have been developed to elicit robust and specific anti-tumor immune responses, demonstrating the critical role of these carbohydrate moieties in defining immunogenic epitopes. nih.govmdpi.comexlibrisgroup.com The density of glycosylation is also crucial, with studies showing that MUC1 glycopeptides with complete O-glycan occupancy (five sites per repeat) elicit the strongest antibody responses. nih.gov
Table 1: Identified Immunogenic Epitopes of Tumor Mucin MUC1
| Epitope Type | Key Sequence/Structure | Description |
|---|---|---|
| Peptide (Antibody Epitope) | PDTRP | An immunodominant peptide motif within the MUC1 tandem repeat recognized by numerous monoclonal antibodies, such as SM3. nih.govd-nb.infonih.gov |
| Peptide (CTL Epitope) | PDTRPAP | A sequence within the tandem repeat identified as an epitope for cytotoxic T lymphocytes (CTLs). nih.gov |
| Peptide (CTL Epitope) | APGSTAP | A distinct peptide sequence within the tandem repeat also recognized by CTLs. nih.gov |
| Glycopeptide (Antibody Epitope) | GSTA with Tn/STn Glycans | An immunodominant glycopeptide epitope, particularly when presented with cancer-associated short O-glycans. exlibrisgroup.commdpi.com |
| Glycopeptide (Antibody Epitope) | PDT(GalNAc)RP | A specific glycopeptide epitope containing the Tn antigen, which binds to the SM3 antibody. d-nb.infonih.gov |
| Carbohydrate Antigen | GalNAcα1-O-Ser/Thr (Tn) | A truncated O-glycan that is a key component of cancer-associated MUC1 glycopeptide epitopes. exlibrisgroup.comnih.gov |
| Carbohydrate Antigen | NeuAcα2-6GalNAcα1-O-Ser/Thr (STn) | A sialylated truncated O-glycan that also forms highly immunogenic cancer-specific epitopes on MUC1. exlibrisgroup.comnih.gov |
Conformational Aspects of Tumor Mucin Antigen Epitopes
The three-dimensional conformation of MUC1 epitopes is a critical determinant of their interaction with antibodies and immune cells. While the unglycosylated MUC1 tandem repeat peptide is largely flexible and lacks a defined secondary structure in solution, specific regions can adopt ordered conformations that are crucial for immune recognition. nih.govaacrjournals.org
Nuclear magnetic resonance (NMR) spectroscopy studies have revealed that the immunodominant peptide sequence APDTRPAPG can form a type I β-turn centered around the PDTR motif. nih.govmonash.edu This turn creates a "knob-like" or bent structure that presents the key residues for antibody binding. oup.com The presence of multiple tandem repeats does not appear to induce higher-order structures; instead, the enhanced binding of antibodies to longer MUC1 peptides is attributed to multivalency effects. nih.gov
Glycosylation plays a profound role in shaping the local conformation of the MUC1 peptide backbone. The attachment of a GalNAc (Tn antigen) residue to the threonine within the PDTR sequence stabilizes the β-turn structure. uu.nlnih.gov This glycosylation-induced conformational ordering is thought to be a key reason why many antibodies bind with significantly higher affinity to the glycopeptide compared to the naked peptide. nih.govuu.nluu.nl The carbohydrate does not necessarily make direct contact with the antibody; rather, it pre-selects a bioactive conformation of the peptide epitope that is favored for antibody binding. nih.govuu.nl By reducing the conformational flexibility of the peptide, glycosylation lowers the entropic penalty of binding, leading to a higher affinity interaction. uu.nlnih.gov NMR and molecular dynamics simulations show that glycosylated MUC1 peptides sample a narrower and structurally distinct conformational space compared to their unglycosylated counterparts. uu.nlnih.govmdpi.com The carbohydrate itself is oriented in a specific manner relative to the peptide, with the N-acetyl group of GalNAc often being a key interaction point when the glycan is directly involved in antibody binding. nih.gov
Table 2: Key Conformational Features of MUC1 Epitopes
| Conformational Feature | Location/Sequence | Description |
|---|---|---|
| Type I β-Turn | PDTR | The immunodominant peptide region often adopts a type I β-turn, creating an exposed, recognizable structure. nih.govmonash.eduoup.com |
| Conformational Stabilization | PDT(GalNAc)R | O-glycosylation at the threonine residue stabilizes the β-turn, rigidifies the local peptide backbone, and pre-selects a bioactive conformation for antibody binding. nih.govuu.nlnih.gov |
| Reduced Flexibility | Glycosylated Tandem Repeat | Glycosylation reduces the overall conformational sampling of the peptide, favoring a narrower ensemble of structures. uu.nlnih.govmdpi.com |
| Extended Conformation | Tandem Repeat Region | The dense clustering of O-glycans causes the MUC1 protein core to adopt an extended, rod-like structure, projecting the epitopes away from the cell surface. d-nb.info |
Biological Functions and Pathological Roles of Tumor Mucin Antigens in Cancer Progression
Modulation of Cellular Signaling Pathways
The MUC1 oncoprotein, from which the (13-21) antigen is derived, is a significant modulator of various cellular signaling pathways that are critical for cancer progression. The cytoplasmic tail of MUC1-C, in particular, interacts with numerous signaling molecules, influencing a cascade of events within the cancer cell.
Involvement in Proliferation and Cell Cycle Regulation
The full-length MUC1 protein is a known driver of cell proliferation and dysregulation of the cell cycle. The MUC1-C subunit can translocate to the nucleus and interact with transcription factors, thereby altering the expression of genes involved in cell cycle progression. For instance, MUC1-C has been shown to activate pathways such as the Wnt/β-catenin and PI3K/Akt signaling cascades, both of which are pivotal in promoting cell proliferation.
However, there is currently no direct scientific evidence to suggest that the Tumor Mucin Antigen (13-21) peptide independently participates in or influences these proliferative and cell cycle regulatory pathways. Its role appears to be confined to being an antigenic determinant.
Influence on Survival and Apoptosis
The MUC1 oncoprotein is a potent inhibitor of apoptosis, contributing significantly to the survival of cancer cells. The MUC1-C subunit can localize to the mitochondria and directly interact with pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. This anti-apoptotic function is a key mechanism by which MUC1 promotes tumorigenesis and resistance to therapy.
Specific research detailing the direct influence of the Tumor Mucin Antigen (13-21) peptide on cancer cell survival and apoptosis is not available. The anti-apoptotic effects are attributed to the larger MUC1-C domain.
Regulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The MUC1 oncoprotein has been demonstrated to promote angiogenesis by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). The MUC1-C subunit can influence the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives the expression of VEGF and other angiogenic genes.
There is no scientific literature to support a direct role for the Tumor Mucin Antigen (13-21) peptide in the regulation of angiogenesis. This function is associated with the larger MUC1 protein.
Role in Cell Adhesion, Migration, and Invasion
The MUC1 protein plays a paradoxical role in cell adhesion. Its large, heavily glycosylated extracellular domain can disrupt normal cell-cell and cell-extracellular matrix (ECM) interactions, thereby promoting a more motile and invasive phenotype.
Disruption of Cell-Cell and Cell-Extracellular Matrix Interactions
The overexpression of MUC1 on the cancer cell surface can lead to a loss of E-cadherin-mediated cell-cell adhesion, a hallmark of cancer progression. By sterically hindering the formation of stable cell junctions, MUC1 facilitates the detachment of cancer cells from the primary tumor. Furthermore, MUC1 can modulate integrin signaling, thereby altering the interaction of cancer cells with the ECM.
The specific contribution of the Tumor Mucin Antigen (13-21) peptide to the disruption of these cellular interactions has not been elucidated. The anti-adhesive properties are a function of the large, extracellular domain of the MUC1-N subunit.
Contribution to Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. The MUC1 oncoprotein is a known inducer of EMT. The MUC1-C subunit can activate key transcription factors that orchestrate the EMT process, such as Snail, Slug, and ZEB1. By promoting EMT, MUC1 enhances the metastatic potential of cancer cells.
There is no evidence to suggest that the Tumor Mucin Antigen (13-21) peptide is directly involved in the process of EMT. This complex cellular reprogramming is driven by the signaling activities of the MUC1-C subunit.
Summary of Findings for Tumor Mucin Antigen (13-21)
The following table summarizes the current understanding of the role of the Tumor Mucin Antigen (13-21) peptide in the biological functions outlined.
| Biological Function | Involvement of Tumor Mucin Antigen (13-21) | Key Findings |
| Cellular Proliferation | No direct evidence | Proliferative effects are attributed to the MUC1-C subunit's influence on signaling pathways like Wnt/β-catenin and PI3K/Akt. |
| Apoptosis Regulation | No direct evidence | Anti-apoptotic functions are mediated by the MUC1-C subunit's interaction with mitochondrial proteins. |
| Angiogenesis | No direct evidence | Pro-angiogenic effects are linked to the MUC1-C subunit's upregulation of VEGF via HIF-1α. |
| Cell Adhesion | No direct evidence | Disruption of cell adhesion is a function of the large, glycosylated MUC1-N extracellular domain. |
| EMT | No direct evidence | Induction of EMT is driven by the signaling cascade initiated by the MUC1-C subunit. |
| Immunogenicity | Established Role | The (13-21) peptide is recognized by the immune system and is a target for cancer vaccines and immunotherapies. |
Interaction with the Tumor Microenvironment
Tumor mucin antigens, a group of high-molecular-weight glycoproteins that are overexpressed and aberrantly glycosylated in many types of cancer, play a crucial role in shaping the tumor microenvironment (TME). This complex and dynamic environment, comprising cellular and non-cellular components, is instrumental in cancer progression. Tumor mucins interact with various elements of the TME, including stromal cells and the extracellular matrix (ECM), and contribute to the establishment of an immunosuppressive milieu that facilitates tumor growth and metastasis.
Impact on Stromal Cell Components and Extracellular Matrix Remodeling
Tumor mucin antigens significantly influence the behavior of stromal cells and promote the remodeling of the ECM, thereby creating a supportive niche for cancer cells.
Interaction with Cancer-Associated Fibroblasts (CAFs):
Cancer-associated fibroblasts are a predominant and heterogeneous cell population within the TME that actively contribute to tumor progression. Tumor mucins, such as MUC1, MUC4, and MUC16, have been demonstrated to modulate the activity of CAFs.
MUC1: Research has highlighted a significant crosstalk between MUC1-positive cancer cells and a subset of CAFs expressing fibroblast growth factor 7 (FGF7) and thrombospondin 1 (THBS1). This interaction has been shown to enhance tumor growth and progression in mucinous colorectal adenocarcinoma. nih.gov Studies have also shown that reducing MUC1 expression in cancer cells can hinder the migration-promoting capabilities of co-cultured CAFs. nih.gov
MUC4: The expression of MUC4 in fibroblasts can trigger oncogenic transformation, resulting in increased cell growth, the ability to form colonies, and enhanced motility. nih.govaacrjournals.org This suggests that MUC4 plays a direct role in activating fibroblasts to a cancer-associated state. Furthermore, MUC4 can promote the invasion and metastasis of pancreatic cancer cells by stabilizing fibroblast growth factor receptor 1 (FGFR1), a key signaling receptor involved in fibroblast activation. nih.govoup.com
MUC16: Studies suggest that MUC16 has a role in influencing the differentiation of CAFs. frontiersin.org In pancreatic cancer models, the absence of MUC16 led to altered markers of inflammatory and myofibroblastic CAF subtypes. frontiersin.org The C-terminal region of MUC16 has been found to be oncogenic when introduced into fibroblasts, enhancing their invasive characteristics. plos.org
Extracellular Matrix Remodeling:
The ECM provides structural integrity to tissues and is a key regulator of cellular functions through its complex network of proteins and signaling molecules. Tumor mucins contribute to the pathological remodeling of the ECM, which facilitates tumor cell invasion and the dissemination of cancer.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for degrading various components of the ECM.
MUC1: The shedding of the extracellular portion of MUC1 can be mediated by membrane-type 1 matrix metalloproteinase (MT1-MMP), indicating a direct interplay that can alter the cell surface and influence cellular signaling. nih.gov
MUC16: The introduction of the C-terminal portion of MUC16 into fibroblasts has been linked to the increased expression of MMP2 and MMP9, which are critical for breaking down the basement membrane during invasion. plos.org MT1-MMP is also capable of cleaving MUC16 from the surface of ovarian cancer cells, a process that may facilitate cell adhesion and invasion. mdpi.com
Lysyl Oxidase (LOX): LOX is an enzyme that cross-links collagen and elastin, leading to increased stiffness of the ECM, a characteristic often associated with cancer progression. dntb.gov.uanih.govnih.govresearchgate.net While a direct regulatory link between tumor mucins and LOX is still under investigation, signaling pathways activated by mucins, such as the PI3K/Akt pathway, are known to affect LOX expression. nih.gov
ECM Glycoproteins: The presence of tumor mucins can alter the composition and physical properties of the ECM. For example, high levels of MUC1 can interfere with the adhesion of cells to the ECM via integrin receptors. nih.gov The large size and extensive glycosylation of mucins can also create a physical barrier around the cancer cell, modulating its interaction with the surrounding matrix. mdpi.com
Contribution to Immunosuppressive Phenotypes within the Tumor Microenvironment
A key aspect of the pathological role of tumor mucin antigens is their ability to foster an immunosuppressive TME, which is a major barrier to effective anti-tumor immunity. They achieve this by promoting the accumulation and function of various immunosuppressive immune cell populations.
Tumor-Associated Macrophages (TAMs):
TAMs are a significant component of the immune infiltrate in many tumors and often display an M2-like polarization, which is associated with pro-tumoral functions and the suppression of anti-tumor immune responses.
MUC1: The aberrant glycosylation patterns on MUC1 expressed by cancer cells can induce the polarization of macrophages towards an M2-like phenotype. nih.gov In experimental settings, reducing MUC1 expression on tumor cells has been shown to prevent this M2 polarization in co-cultured macrophages. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs):
MDSCs are a heterogeneous group of immature myeloid cells that expand in cancer and possess potent immunosuppressive capabilities.
MUC1: The MUC1-C oncoprotein has been implicated in creating an immunosuppressive TME, in part by contributing to the depletion and functional impairment of cytotoxic CD8+ T cells. acs.org
Regulatory T cells (Tregs):
Tregs are a specialized subset of T cells that play a crucial role in maintaining immune tolerance and are often enriched in tumors, where they suppress anti-cancer immune responses.
MUC16: The cytoplasmic tail of MUC16 can trigger the secretion of interleukin-6 (IL-6), which in turn activates the JAK2/STAT3 signaling pathway. nih.gov This cascade of events leads to the increased expression of Foxp3, the master transcription factor for Treg development, resulting in a higher abundance of these immunosuppressive cells within the tumor tissue. nih.gov
Interactive Data Table: Tumor Mucin Antigen Interactions with the TME
| Tumor Mucin Antigen | Interacting Stromal/Immune Cell | Observed Effect |
| MUC1 | Cancer-Associated Fibroblasts (CAFs) | Promotes CAF-mediated tumor cell migration. nih.gov |
| Macrophages | Induces polarization to M2-like phenotype. nih.gov | |
| CD8+ T cells | Contributes to depletion and dysfunction. acs.org | |
| MUC4 | Fibroblasts | Induces oncogenic transformation and stabilizes FGFR1. nih.govaacrjournals.orgnih.govoup.com |
| MUC16 | Cancer-Associated Fibroblasts (CAFs) | Controls CAF differentiation; oncogenic transformation. frontiersin.orgplos.org |
| Regulatory T cells (Tregs) | Increases abundance through IL-6/JAK2/STAT3 pathway. nih.gov |
Immunological Recognition and Evasion Mechanisms of Tumor Mucin Antigens
Antigen Processing and Presentation Pathways
The adaptive immune system relies on the presentation of antigenic peptides by Major Histocompatibility Complex (MHC) molecules on the surface of cells for recognition by T lymphocytes. nih.govnih.gov The processing of tumor mucin antigens follows both MHC class I and class II pathways, which are essential for activating cytotoxic and helper T cells, respectively. nih.gov
The MHC class I pathway is the primary mechanism by which the immune system identifies and eliminates cancerous cells. nih.govnih.gov This pathway involves the degradation of intracellular proteins into small peptides, which are then loaded onto MHC class I molecules in the endoplasmic reticulum and transported to the cell surface for recognition by CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov
Research has demonstrated that various forms of the MUC1 tumor antigen can be processed and presented via the MHC class I pathway to elicit specific CTL responses. nih.gov The efficiency of this process, however, is heavily influenced by the glycosylation state of the antigen. nih.gov Studies using dendritic cells, a type of professional antigen-presenting cell, have shown an inverse correlation between the degree of MUC1 glycosylation and the strength of the resulting CTL activity. nih.gov Unglycosylated synthetic peptides derived from the MUC1 tandem repeat region are processed more efficiently and prime a broader repertoire of CTLs compared to their glycosylated counterparts. nih.gov
Interestingly, the cellular antigen processing machinery, including immunoproteasomes, can generate short glycopeptides from MUC1 substrates that are capable of binding to MHC class I alleles, such as HLA-A*0201. nih.gov This suggests that even some glycosylated forms of MUC1 can be presented to CTLs, potentially activating a tumor-specific cytotoxic response. nih.gov
| Form of MUC1 Antigen | Processing Efficiency by Dendritic Cells | Resulting CTL Activity | Source |
|---|---|---|---|
| Unglycosylated Synthetic Peptide (100mer) | High | Strong; primes a broad repertoire of CTLs | nih.gov |
| Underglycosylated Protein | Moderate | Moderate | nih.gov |
| Glycosylated Protein | Low | Weak | nih.gov |
The MHC class II pathway is crucial for activating CD4+ helper T cells, which orchestrate the broader adaptive immune response. frontiersin.org Professional antigen-presenting cells (APCs) internalize extracellular antigens, process them in endosomal compartments, and load the resulting peptide fragments onto MHC class II molecules for presentation on the cell surface. youtube.com
In the context of tumor mucins, MUC1 glycopeptides can be presented by APCs via the MHC class II pathway to activate glycopeptide-specific helper T cells. nih.gov The aberrant, truncated O-linked saccharides on cancer-associated MUC1 create unique glycopeptide epitopes that can bind to MHC class II molecules. nih.govdntb.gov.ua However, similar to the class I pathway, the presentation efficiency is affected by glycosylation. Densely glycosylated MUC1 peptides have shown to be less effective in immunizations due to impaired susceptibility to antigen processing. nih.govnih.govdntb.gov.ua In contrast, long synthetic, unglycosylated peptides from the MUC1 tandem repeat region are effectively presented by MHC class II molecules, leading to the initiation of T helper cell responses. nih.gov
The expression of MHC class II on tumor cells themselves, which are typically considered non-professional APCs, is associated with improved survival and response to immune checkpoint inhibitors in some human cancers. nih.gov This suggests that direct presentation of mucin antigens by cancer cells could also contribute to the anti-tumor immune response.
Professional APCs, which include dendritic cells (DCs), macrophages, and B cells, are essential for initiating and shaping the adaptive immune response against tumor mucin antigens. wikipedia.orgassaygenie.comalliedacademies.org Because tumor cells are often poor antigen presenters due to a lack of co-stimulatory molecules, the cross-presentation capability of professional APCs is required to prime naïve T cells effectively. nih.govnih.gov
APCs perform several critical functions:
Antigen Capture: APCs efficiently capture tumor mucin antigens released by cancer cells. assaygenie.com This uptake can be mediated by specific receptors, such as the Macrophage Galactose-type Lectin (MGL), which recognizes the aberrant glycan structures on tumor-associated MUC1. acs.org
Antigen Processing: Once internalized, APCs process the complex mucin glycoproteins into smaller peptides and glycopeptides within endosomes or phagosomes. assaygenie.com
Antigen Presentation: These processed fragments are loaded onto both MHC class I and class II molecules for presentation to CD8+ and CD4+ T cells, respectively. nih.gov This dual presentation is a key feature of APCs like dendritic cells. mdpi.com
T-Cell Activation: The presentation of the antigen-MHC complex, along with co-stimulatory signals provided by the APC, leads to the activation of T cells, initiating a targeted anti-tumor response. nih.govalliedacademies.org
The central role of APCs has led to their use in cancer immunotherapy strategies, such as vaccines based on APCs fused with tumor cells, which combine the tumor's full antigenic profile with the potent T-cell stimulating capacity of the APC. nih.gov
| APC Type | Primary Role in Anti-Tumor Immunity | Mechanism of Mucin Antigen Uptake | Source |
|---|---|---|---|
| Dendritic Cells (DCs) | Most potent APCs; excel at priming naïve T cells (both CD4+ and CD8+) | Phagocytosis, endocytosis, receptor-mediated uptake (e.g., via MGL) | alliedacademies.orgacs.orgmdpi.com |
| Macrophages | Phagocytosis of tumor cells and debris; antigen presentation to T cells | Phagocytosis, endocytosis | wikipedia.orgassaygenie.com |
| B Cells | Internalize specific antigens via B-cell receptor; present to helper T cells | Receptor-mediated endocytosis | wikipedia.orgassaygenie.com |
Mechanisms of Immune System Evasion by Tumor Mucin Antigens
Despite their immunogenicity, tumor mucins have evolved mechanisms to counteract and evade immune recognition and attack. These strategies create an immunosuppressive tumor microenvironment and allow for continued tumor growth.
One of the primary physical mechanisms of immune evasion by tumor mucins is steric hindrance. plos.org The large, extended, and densely glycosylated structure of membrane-bound mucins like MUC1 can form a physical barrier, or "glycan umbrella," on the cancer cell surface. plos.org
This molecular shield physically masks cell surface epitopes from immune recognition. plos.org The dense array of O-linked glycans can block the access of immune cells and antibodies to their targets, including:
MHC Molecules: The mucin layer can physically occlude MHC class I molecules, preventing T-cell receptors on cytotoxic T lymphocytes from recognizing the tumor-antigen peptides being presented. This directly impairs the ability of CTLs to kill the cancer cell. plos.org
Other Surface Antigens: The masking effect is not limited to MHC molecules and can hide other tumor-associated antigens from antibody-mediated recognition. plos.org
Adhesion Molecules: By disrupting cell-cell interactions, the mucin barrier can interfere with the formation of the immunological synapse required for stable interaction between a T cell and its target cancer cell. plos.org
This steric shielding represents a non-specific but highly effective method of immune evasion, contributing to the poor immunogenicity of some mucin-expressing tumors. nih.govplos.org
Beyond physical obstruction, tumor mucins can engage in active immunosuppression by interacting with immune checkpoint pathways. frontiersin.org Immune checkpoints are regulatory pathways that normally maintain self-tolerance and prevent excessive immune responses, but they can be co-opted by tumors to shut down anti-tumor immunity. cellsignal.com
Key interactions include:
MUC1 as a Signaling Molecule: Research suggests that MUC1 itself can function as a regulatory or checkpoint molecule. frontiersin.org The cytoplasmic tail of MUC1 is involved in oncogenic signaling, and its expression on activated T cells suggests it may play a direct role in regulating T-cell function. frontiersin.org
Interaction with Checkpoint Receptors: Tumor mucins can influence the expression and function of established immune checkpoint molecules. For example, the tumor microenvironment created by mucin-expressing cancers can lead to the upregulation of inhibitory receptors like Programmed cell death protein 1 (PD-1) and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on T cells. frontiersin.org
PD-1: When PD-1 on a T cell binds to its ligand (PD-L1 or PD-L2) on a tumor cell or APC, it delivers an inhibitory signal that dampens T-cell proliferation and effector function.
CTLA-4: This receptor, expressed on T cells, outcompetes the co-stimulatory molecule CD28 for binding to its ligands (CD80 and CD86) on APCs. nih.govcellsignal.com This interaction limits the initial activation of T cells, effectively putting a brake on the immune response. nih.gov
By exploiting these checkpoint pathways, tumor mucins contribute to a state of T-cell dysfunction or "exhaustion," allowing the tumor to evade immune eradication. frontiersin.org
| Checkpoint Molecule/Receptor | Ligand(s) | Expressing Cells | Mechanism of Immune Evasion | Source |
|---|---|---|---|---|
| CTLA-4 | CD80 (B7.1), CD86 (B7.2) | Receptor: T cells Ligands: APCs | Limits the priming and activation of T cells by outcompeting the co-stimulatory CD28 receptor. | nih.govcellsignal.com |
| PD-1 | PD-L1, PD-L2 | Receptor: Activated T cells Ligands: Tumor cells, APCs | Inhibits T-cell effector function (proliferation, cytokine production, cytotoxicity) in peripheral tissues. | frontiersin.orgcellsignal.com |
| MUC1 | Various (e.g., Siglecs, Galectins) | Receptor/Ligand: Tumor cells, T cells | May act as a direct T-cell regulator; promotes an immunosuppressive microenvironment. | frontiersin.org |
Induction of Immune Cell Dysfunction (e.g., T cell anergy, M2 macrophage polarization)
Tumor mucin antigens contribute significantly to the establishment of an immunosuppressive tumor microenvironment by directly and indirectly inducing the dysfunction of key immune effector cells. This dysfunction manifests as a blunted immune response, characterized by T cell anergy and the polarization of macrophages towards an anti-inflammatory and pro-tumoral M2 phenotype.
T Cell Anergy
T cell anergy is a state of hyporesponsiveness where T cells are alive but are unable to mount an effective response upon encountering their specific antigen. Tumor mucin antigens, particularly soluble forms of MUC1, have been shown to play a role in inducing this anergic state. The interaction of these mucins with T cells can lead to the inhibition of T cell proliferation and the induction of an anergy-like condition. This state is reversible, as the addition of interleukin-2 (B1167480) (IL-2) or the engagement of the co-stimulatory molecule CD28 can restore T cell proliferation. oup.com
The mechanisms underlying mucin-induced T cell anergy are multifaceted. One proposed mechanism involves the interaction of tumor-associated mucins with inhibitory receptors on the T cell surface. For instance, mucins can engage with intercellular adhesion molecule-1 (ICAM-1) on T cells, which can lead to impaired antigen recognition and a subsequent anergic state.
M2 Macrophage Polarization
Tumor-associated macrophages (TAMs) are a major component of the tumor stroma and can exhibit distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The M2 phenotype is associated with wound healing, tissue remodeling, and the suppression of anti-tumor immunity, thereby promoting tumor growth and metastasis.
Tumor mucin antigens can influence the polarization of macrophages towards this M2 phenotype. For example, MUC1 expressed on cancer cells, particularly when adorned with short, sialylated O-linked glycans, can induce TAMs to adopt an M2-like phenotype. Furthermore, studies have indicated that MUC1 can promote the influx of M2-type macrophages. Overexpression of the MUC1 cytoplasmic domain has been shown to increase M2 macrophage infiltration. oncotarget.com This is achieved in part by upregulating the expression of chemo-attractants for M2 macrophages. oncotarget.com
The polarization towards an M2 phenotype is associated with the secretion of a profile of cytokines and growth factors that further contribute to an immunosuppressive and pro-tumoral environment.
Research Findings on Immune Cell Dysfunction
| Immune Cell Type | Effect of Tumor Mucin Antigen | Key Findings |
| T Cells | Induction of Anergy | Soluble MUC1 inhibits T cell proliferation, a state reversible by IL-2 or anti-CD28 antibody. oup.com Interaction with ICAM-1 can lead to impaired antigen recognition. |
| Macrophages | Polarization to M2 Phenotype | MUC1 with sialylated O-linked glycans induces an M2-like phenotype in TAMs. MUC1 overexpression promotes the infiltration of M2 macrophages. oncotarget.com |
Advanced Methodologies for Tumor Mucin Antigen Research
Experimental Models in Tumor Mucin Antigen Studies
In Vitro Cellular Models for Functional Analysis
In vitro cellular models are fundamental tools for the functional analysis of tumor mucin antigens, providing controlled environments to study their roles in cancer progression. Three-dimensional (3D) spheroid cultures of cancer cells, for instance, have been shown to better mimic the glycosylation patterns and expression of cancer-associated mucins like MUC1 compared to traditional 2D cultures. This increased expression of tumor-associated glycan antigens in 3D models more accurately reflects the phenotype of the original tumors.
Cell-based assays are instrumental in dissecting the molecular mechanisms involving mucins. For example, studies have utilized MUC1-expressing cells to investigate signaling pathways initiated by the binding of galectin-3, a protein that can promote tumor malignancy. Furthermore, cell permeability inhibitors have been developed to interfere with the interactions between MUC1 and growth factor receptors like EGFR, leading to the death of cancer cells in vitro. The use of siRNA to inhibit the expression of specific mucins, such as MUC17, in cell lines has revealed their potential role in regulating the cell cycle.
Table 1: Examples of In Vitro Cellular Models in Tumor Mucin Antigen Research
| Model Type | Application | Key Findings |
| 3D Spheroid Cultures | Mimicking in vivo tumor glycosylation | Increased expression of cancer-associated glycan antigens and MUC1. |
| MUC1-Expressing Cell Lines | Investigating galectin-3 mediated signaling | Elucidation of pathways promoting tumor malignancy. |
| siRNA-Mediated Mucin Knockdown | Functional analysis of MUC17 | Indicated a role in cell cycle regulation. |
| Cancer Cell Lines (e.g., breast cancer) | Testing therapeutic inhibitors | Protein transduction domain MUC1 inhibitory peptide (PMIP) effectively killed cancer cells. |
In Vivo Animal Models for Pathogenesis and Immunogenicity Assessment
Animal models are indispensable for studying the complex roles of tumor mucin antigens in a physiological context, allowing for the assessment of pathogenesis and immunogenicity. Genetically engineered mouse models, including knockout and transgenic mice, have been pivotal in understanding the function of specific mucins.
For example, MUC1 knockout mice have been instrumental in elucidating the role of MUC1 in cancer pathobiology and immune system regulation. Transgenic mouse models expressing human mucins, such as MUC1, are utilized to study the regulation and therapeutic potential of these antigens in inflammation and cancer. These models allow for the investigation of how mucins like MUC1 can promote angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Syngeneic tumor models, where mouse tumor cell lines are transplanted into immunocompetent mice, are valuable for studying the interaction between the tumor and the immune system. The immunogenicity of these tumor models can vary, influencing their growth rate and response to immunotherapy. Some models exhibit strong immune activation that is countered by tumor-mediated immune suppression, while others evade immune detection by resembling normal tissues.
Immunological and Molecular Detection Techniques for Tumor Mucin Antigens
Development and Characterization of Monoclonal Antibodies (mAbs)
The development of monoclonal antibodies (mAbs) has been a cornerstone of tumor mucin antigen research, enabling their detection and characterization. These antibodies are generated to recognize specific epitopes, which can be either peptide sequences or carbohydrate structures on the mucin glycoproteins. For instance, a library of mAbs was developed against human colonic mucin to study the structural relationships between different mucin species.
The characterization of these mAbs involves determining their specificity and the nature of the epitopes they recognize. Some mAbs are directed against the protein core of the mucin, while others recognize the complex carbohydrate side chains. For example, the mAb VU-11E2 recognizes a specific 7-mer amino acid sequence (TSAPDTR) within the tandem repeat of MUC1. Another mAb, DS6, recognizes a sialic acid-dependent epitope on MUC1 designated as CA6. The development of mAbs that target tumor-specific glycoepitopes is a key area of research for creating highly specific cancer therapies.
Table 2: Examples of Monoclonal Antibodies Targeting Tumor Mucin Antigens
| Monoclonal Antibody | Target Mucin | Epitope Type | Key Characteristics |
| Anti-Human Colonic Mucin (HCM) mAbs | Human Colonic Mucin | Peptide and Carbohydrate | A library of 23 mAbs (IgM, IgG1, IgG2) recognizing shared and species-specific epitopes. |
| VU-11E2 | MUC1 (CD227) | Peptide (TSAPDTR) | Recognizes the protein core of the MUC1 tandem repeat. |
| DS6 | MUC1 | Sialoglycotope (CA6) | Recognizes a sialic acid-dependent glycoepitope. |
High-Throughput Glycoproteomic and Epitope Mapping Strategies
High-throughput techniques are essential for comprehensively analyzing the complex glycosylation of tumor mucins and for mapping the epitopes recognized by antibodies. Mass spectrometry-based platforms are central to these efforts, allowing for the detailed characterization of the cancer cell surface proteome, or "surfaceome". These approaches often involve strategies to enrich for plasma membrane proteins, such as cell surface capture technology that chemically labels extracellular carbohydrates.
Epitope mapping is crucial for understanding how antibodies bind to their targets and for designing effective immunotherapies. This can be achieved by using panels of synthetic overlapping peptides that span the protein sequence of the mucin. High-throughput screening of these peptide libraries allows for the precise identification of the amino acid sequences that constitute the antibody's binding site. For glycopeptide epitopes, which involve both the peptide backbone and carbohydrate structures, more complex analytical methods are required.
Advanced Imaging Techniques for Antigen Localization in Research Specimens
Advanced imaging techniques are critical for visualizing the localization of tumor mucin antigens within research specimens, providing spatial context to their expression. Techniques such as immunohistochemistry, which utilizes antibodies to detect antigens in tissue sections, are widely used.
More advanced methods, including molecular imaging and intravital microscopy, offer enhanced capabilities. Molecular imaging, which can involve modalities like positron emission tomography (PET) and magnetic resonance imaging (MRI), uses specific probes to visualize cancer biomarkers in vivo. Intravital microscopy allows for the real-time observation of living tissues, providing dynamic insights into processes like tumor cell motility and interactions within the tumor microenvironment. Super-resolution fluorescence microscopy techniques enable the visualization of cellular structures at the nanoscale. These advanced imaging approaches are invaluable for understanding the distribution and function of tumor mucin antigens in the context of the whole organism.
Systems Biology Approaches to Tumor Mucin Antigen Networks
Systems biology offers a powerful framework for understanding the complex roles of tumor mucin antigens in cancer by integrating diverse, high-throughput data to model cellular and molecular networks. nih.govjohnshopkins.edu This holistic approach moves beyond the study of individual mucins to elucidate how they function within intricate networks of genes, proteins, and signaling pathways to drive tumor initiation and progression. nih.gov By combining experimental and computational analyses, researchers can unravel the complex interactions between cancer cells and their microenvironment, identifying key components and vulnerabilities within the tumor system. nih.govnih.gov
A central concept in the application of systems biology to cancer is the "bottleneck hypothesis," which posits that the effects of diverse genetic alterations in tumors converge on a smaller number of critical genes or pathways within the cellular network. columbia.edu This approach is instrumental in identifying these key regulatory nodes, which may serve as effective therapeutic targets. columbia.edu Methodologies in this field encompass the analysis of gene regulatory networks, molecular and cellular interactions, and the dynamic changes that occur in these systems over time. nih.gov
Genomic and Transcriptomic Integration
Comprehensive genomic analyses across multiple cancer types have revealed the extensive landscape of alterations in mucin genes. nih.govunmc.edu Systemic investigations utilizing large datasets like The Cancer Genome Atlas (TCGA) have examined DNA mutations, mRNA expression, copy number variations, and DNA methylation to understand the roles of the entire mucin family in cancer progression. nih.govunmc.edu These studies show that the patterns of genomic alterations and their impact on patient survival are highly dependent on the specific mucin, tissue of origin, and cancer subtype. unmc.eduresearcher.life
For instance, a pan-cancer analysis of 37 histological subtypes across 12 cancers identified significant alterations in mucin mRNA expression, de novo expression of certain mucins like MUC21 in colorectal cancers, and a general decrease in promoter methylation. nih.gov Another study integrating gene expression, methylation, mutation, and copy-number profiling across 902 patients found that carcinomas with mucinous differentiation from different organs share significant transcriptomic and genomic similarities. nih.govresearchgate.net Notably, MUC2 up-regulation was identified as a multi-cancer biomarker for mucinous histology, often regulated by DNA methylation. nih.govresearchgate.net These mucinous tumors frequently exhibited fewer DNA copy-number alterations and a lower tumor mutational burden compared to their non-mucinous counterparts. nih.govresearchgate.net
| Mucin | Alteration Type | Cancer Type(s) | Key Finding | Reference |
|---|---|---|---|---|
| MUC1 | Mutation (T112P) | Pancreatic Cancer | Frequent mutation found in about half of pancreatic MUC1 mutations. | unmc.edu |
| MUC2 | Upregulation (mRNA) | Colorectal, Breast, Stomach Cancer | A common biomarker of mucinous histology, regulated by DNA methylation. | nih.govresearchgate.net |
| MUC4 | Mutation (H4205) | Various Cancers | Frequently mutated; these mutations correlated with survival outcomes. | unmc.edu |
| MUC4 | Copy Number Alteration | Lung Squamous Cell Carcinoma | Identified as one of the few mucins with significant copy number alterations. | researcher.life |
| MUC15 | Promoter Demethylation & Decreased mRNA | Kidney Cancer | Among the most demethylated mucins, correlating with decreased expression. | unmc.eduresearcher.life |
| MUC21 | De Novo Expression (mRNA) | Colorectal Cancer | Expression is induced in cancer tissue and increases with tumor stage. | unmc.eduresearcher.life |
Proteomic and Network Analysis
Proteomic approaches, primarily using mass spectrometry, have been crucial for identifying the protein components of mucin-associated networks. nih.govacs.org These analyses can reveal differentially expressed proteins (DEPs) in tumors, shedding light on the molecular mechanisms underlying different cancer subtypes. nih.gov For example, a comprehensive proteomic analysis of colon cancer tissue identified distinct protein profiles related to tumor location and histological type. nih.gov In right-sided mucinous colon cancer, upregulated proteins were associated with extracellular matrix remodeling and the IL-17 signaling pathway, while left-sided mucinous cancers showed alterations in the renin-angiotensin system. nih.gov
Such studies allow for the construction of protein-protein interaction (PPI) networks to identify central "hub" proteins and dysregulated pathways. nih.gov In one colon cancer study, Glutamate oxaloacetate transaminase 1 (GOT1) and vinculin (VCL) were identified as central proteins in an integrated network. nih.gov Furthermore, proteomic analysis of colon mucus layers revealed that the MUC2 mucin is a major structural component and is strongly bound to the Fc-gamma binding protein (Fcgbp), indicating a complex assembly of the mucus barrier. acs.org
The aberrant glycosylation of mucins is a hallmark of cancer, and integrating glycoproteomic data is essential for a complete systems-level understanding. mdpi.com Altered mucin glycomes, including the expression of cancer-associated carbohydrate antigens like Tn, Sialyl-Tn, and Sialyl-Lewis A/X, can impact host immunomodulation and antitumor immunity. mdpi.com
| Associated Pathway/Network | Key Proteins | Cancer Type | Finding | Reference |
|---|---|---|---|---|
| ECM Remodeling & IL-17 Signaling | MUC5AC, MUC5B, S100A8, S100A9 | Right-Sided Mucinous Colon Cancer | Upregulation of mucin-related and inflammatory proteins enhancing cell invasion and migration. | nih.gov |
| ACE2/Ang-(1–7)/MasR Axis | Downregulated DEPs | Left-Sided Mucinous Colon Cancer | Proteins in the renin-angiotensin system were significantly downregulated. | nih.gov |
| Mucus Barrier Structure | MUC2, Fcgbp | Colon | Fcgbp is covalently attached to the MUC2 mucin, forming a key structural component of the mucus layer. | acs.org |
| p53 Pathway | - | Colorectal and Lung Cancer (Mucinous) | Lower frequency of alterations in this pathway compared to non-mucinous types. | nih.govresearchgate.net |
| PI-3-Kinase/Akt Pathway | - | Breast and Stomach Cancer (Mucinous) | Lower frequency of alterations in this pathway compared to non-mucinous types. | nih.govresearchgate.net |
Computational Modeling
Computational models are essential for integrating multi-scale data—from molecular interactions to tissue-level behaviors—to simulate tumor growth, invasion, and response to therapy. plos.org These models provide unique mechanistic insights into complex biological processes that are difficult to capture experimentally. plos.org Within the cancer systems biology paradigm, computational approaches are used to analyze the structure and dynamics of molecular, cellular, and organ networks. nih.gov
For tumor mucin antigen research, computational tools are used to predict how genomic alterations affect protein function and to model signaling pathways. For example, algorithms can predict how non-synonymous mutations in mucin genes give rise to tumor-associated neoantigens that can be recognized by the immune system. nih.govmssm.edu By combining sequencing data with algorithms that predict peptide-MHC binding, researchers can identify candidate neoantigens for cancer vaccines. nih.govmssm.edu Modeling the interactions within the tumor microenvironment (TME), including immune cells, fibroblasts, and the extracellular matrix, is critical, as these interactions govern tumor progression and therapeutic response. plos.org Such models can simulate the spatiotemporal evolution of the TME and its influence on therapeutic efficacy, paving the way for personalized oncology. plos.org
Preclinical and Conceptual Therapeutic Strategies Targeting Tumor Mucin Antigens
Antigen-Specific Immunotherapeutic Approaches (Preclinical Development)
The dense expression of altered mucin glycoforms on the tumor cell surface makes them attractive targets for immunotherapies. Preclinical efforts are focused on developing vaccines, engineered T-cells, and antibody-based constructs that can specifically recognize and eliminate cancer cells expressing these antigens.
Development of Glycopeptide-Based Vaccine Candidates in Preclinical Models
The development of vaccines targeting tumor-associated mucin antigens, such as Mucin 1 (MUC1), is a primary focus of preclinical cancer immunotherapy research. rsc.orgnih.gov MUC1 is a glycoprotein (B1211001) that is overexpressed and aberrantly glycosylated in a majority of epithelial tumors, making it a promising target for vaccine development. rsc.orgnih.gov However, a key challenge is the weak immunogenicity of MUC1 glycopeptides due to their nature as autoantigens. nih.gov
To overcome this, researchers are engineering synthetic antigens with precise chemical modifications. nih.gov One strategy involves creating fully synthetic glycopeptide epitopes that mimic the tumor-associated structures but are altered to enhance immune responses. nih.gov For example, a glycopeptide was developed containing the noncanonical amino acid (2S,3R)-3-hydroxynorvaline as a substitute for threonine. This synthetic version was shown to mimic the natural antigen's conformation and demonstrated a slightly higher binding affinity to anti-MUC1 antibodies. nih.gov When conjugated to gold nanoparticles, this vaccine candidate stimulated the production of specific anti-MUC1 IgG antibodies in mice, which were capable of selectively targeting human breast cancer cells. nih.gov
Other approaches focus on creating self-adjuvanted, multicomponent vaccines. These constructs combine MUC1 glycopeptide B-cell epitopes with T-cell epitopes and Toll-like receptor 2 (TLR2) lipopeptide ligands to amplify the immune response. nih.gov Preclinical studies using both wild-type and MUC1 transgenic mouse models have shown that these synthetic vaccines can elicit robust antibody responses and trigger significant anti-tumor effects, leading to delayed tumor growth and prolonged survival. nih.gov The glycosylation pattern of the MUC1 peptide is crucial, as vaccines with specific tumor-associated glycans, like the Tn antigen, show high selectivity for tumor cells. nih.gov
Furthermore, novel vaccine candidates have been developed using fluorinated carbohydrates to overcome low immunogenicity and in vivo degradation. MUC1 glycoconjugates featuring 4'-deoxy-4'-fluoro-Thomsen–Friedenreich antigen side chains have been synthesized and conjugated to carrier proteins like tetanus toxoid (TTox). beilstein-journals.org Immunization of mice with this conjugate resulted in strong, tolerance-breaking immune responses, producing selective IgG antibodies that cross-reacted with native MUC1 epitopes on human cancer cells. beilstein-journals.org These preclinical findings underscore the potential of rationally designed, synthetic glycopeptide vaccines in cancer immunotherapy. nih.govnih.gov
| Vaccine Strategy | Key Features | Preclinical Model Outcome |
| Synthetic Antigen Mimic | Replaced threonine with (2S,3R)-3-hydroxynorvaline; conjugated to gold nanoparticles. nih.gov | Stimulated specific anti-MUC1 IgG antibodies in mice; antibodies recognized human breast cancer cells. nih.gov |
| Self-Adjuvanted Vaccine | Combined MUC1 glycopeptide (B-cell epitope), T-cell epitope, and TLR2 lipopeptide ligand. nih.gov | Elicited robust antibody response; delayed tumor growth and prolonged survival in mouse models. nih.gov |
| Fluorinated Glycopeptide | Utilized 4'-deoxy-4'-fluoro-Thomsen–Friedenreich antigen; conjugated to tetanus toxoid (TTox) carrier protein. beilstein-journals.org | Induced strong, tolerance-breaking immune responses in mice; generated IgG antibodies cross-reactive with human cancer cells. beilstein-journals.org |
Chimeric Antigen Receptor (CAR) Engineering Targeting Tumor Mucin Antigens (Preclinical)
Chimeric Antigen Receptor (CAR) T-cell therapy is a promising frontier in cancer treatment, and preclinical research is actively exploring its application against solid tumors by targeting mucin antigens like MUC1. nih.govcellectis.com A significant challenge in treating solid tumors with CAR-T cells is the heterogeneity of tumor antigen expression and the immunosuppressive tumor microenvironment (TME). nih.govfrontiersin.org
To address antigen heterogeneity, researchers have developed bivalent tandem CAR-T cells (Tan CAR-T) that can simultaneously target two different tumor-associated antigens. One such preclinical study constructed a Tan CAR-T targeting both MUC1 and prostate stem cell antigen (PSCA), which are co-expressed in non-small cell lung cancer (NSCLC). nih.gov In vitro and in vivo results indicated that these MUC1/PSCA Tan CAR-T cells exhibited a more effective tumor-killing effect compared to single-target CAR-T cells. nih.gov The anti-tumor efficacy was further enhanced when combined with an anti-PD-1 antibody, providing a strong preclinical rationale for this combination therapy. nih.gov
Another strategy involves creating "armored" or "smart" CAR T-cells engineered to overcome the immunosuppressive TME. cellectis.com Preclinical data on TALEN®-edited allogeneic CAR T-cells targeting MUC1-expressing triple-negative breast cancer (TNBC) have shown promise. cellectis.com These multi-armored CAR T-cells are designed to infiltrate tumors more efficiently. For instance, knocking out the TGFBR2 gene helps the CAR T-cells circumvent the inhibitory effects of TGFβ1, a key immunosuppressive cytokine in the TME. cellectis.com Furthermore, engineering these cells to release IL-12 upon activation restricts this pro-inflammatory cytokine to the tumor site, potentially increasing efficacy and safety. cellectis.com
Dual-targeting strategies have also been shown to be effective in killing tumor cells expressing MUC1 and another antigen, such as ErbB2, while sparing cells that express only one of the antigens. frontiersin.org This approach could be successful in targeting heterogeneous tumors and preventing resistance through tumor escape. frontiersin.org These preclinical advancements demonstrate the feasibility of innovative CAR T-cell engineering to improve solid tumor targeting, enhance anti-tumor activity, and mitigate risks, paving the way for future clinical development. cellectis.comfrontiersin.org
| CAR-T Strategy | Target Antigen(s) | Engineering Approach | Preclinical Finding |
| Tandem CAR-T | MUC1 and PSCA | Bivalent CAR construct targeting two antigens simultaneously. nih.gov | More effective tumor killing than single-target CAR-T; efficacy enhanced by anti-PD-1 antibody in NSCLC models. nih.gov |
| Multi-armored CAR-T | MUC1 | TALEN® gene editing; TGFBR2 knockout; inducible IL-12 release. cellectis.com | Improved tumor infiltration and survival in TNBC models; circumvents TGFβ1-mediated immunosuppression. cellectis.com |
| Dual-targeting CAR-T | MUC1 and ErbB2 | CARs designed to recognize cells expressing both antigens. frontiersin.org | Effective killing of dual-positive tumor cells while sparing single-positive cells. frontiersin.org |
Antibody-Drug Conjugates (ADCs) and Bispecific T-cell Engagers (BiTEs) in Preclinical Settings
Antibody-based therapeutics targeting tumor mucin antigens are a rapidly advancing area of preclinical research, with Antibody-Drug Conjugates (ADCs) and Bispecific T-cell Engagers (BiTEs) showing significant potential. nih.govimrpress.com
Antibody-Drug Conjugates (ADCs) leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells that overexpress specific mucin antigens like MUC1, MUC13, and MUC16. nih.govresearchgate.net This targeted delivery aims to maximize the drug's effect on the tumor while minimizing systemic toxicity. imrpress.com Preclinical studies have demonstrated that ADCs targeting MUC1 and MUC16 can induce selective killing of ovarian cancer cells, inhibit tumor growth, and improve survival outcomes in xenograft models. nih.gov For example, an ADC named SAR566658, which consists of a humanized antibody targeting a specific glycoepitope on MUC1 (CA6) linked to the cytotoxic agent DM4, showed potent anti-tumor activity in preclinical models of pancreas, cervix, bladder, and breast cancer. aacrjournals.org The efficacy of this ADC was directly correlated with the level of MUC1-CA6 expression on the tumor cells. aacrjournals.org
Bispecific T-cell Engagers (BiTEs) are engineered molecules that simultaneously bind to a tumor-associated antigen on a cancer cell and to the CD3 receptor on T-cells. aacrjournals.orgcrownbio.com This dual binding redirects the patient's own T-cells to attack and eliminate the tumor cells. aacrjournals.org Preclinical assessment of a BiTE molecule targeting MUC12, a transmembrane mucin highly expressed in colorectal tumors, has been conducted. aacrjournals.orgnih.gov In vitro, this MUC12-targeting BiTE mediated the T-cell-redirected lysis of MUC12-expressing cancer cells at picomolar concentrations. aacrjournals.orgnih.gov However, a challenge for BiTEs targeting solid tumors is the potential for on-target toxicity if the antigen is also expressed on normal tissues, even at low levels or in different locations. nih.gov The development of BiTEs and other T-cell engagers requires careful selection of tumor-specific antigens to create a safe and effective therapeutic. crownbio.comresearchgate.net
| Therapeutic Modality | Target Mucin | Mechanism of Action | Key Preclinical Findings |
| ADC | MUC1 (CA6 glycoepitope) | Antibody-directed delivery of maytansinoid derivative DM4. aacrjournals.org | Induced anti-tumor activity in pancreas, cervix, bladder, and breast cancer patient-derived xenograft (PDX) models. aacrjournals.org |
| ADC | MUC1, MUC16 | Targeted delivery of cytotoxic drugs to tumor cells. nih.gov | Demonstrated selective killing of tumor cells, inhibition of tumor growth, and improved survival in ovarian cancer models. nih.gov |
| BiTE | MUC12 | Redirects T-cells by binding simultaneously to MUC12 on tumor cells and CD3 on T-cells. aacrjournals.org | Mediated potent T-cell-redirected lysis of MUC12-expressing cells in vitro. aacrjournals.orgnih.gov |
Strategies for Modulating Tumor Mucin Antigen Signaling Pathways
Beyond directly targeting the extracellular domains of mucins, another promising preclinical strategy involves interfering with their intracellular signaling functions. Many transmembrane mucins, such as MUC1, are not merely passive cell-surface molecules but active participants in oncogenic signaling pathways that drive cell proliferation, survival, and metastasis.
Small Molecule Inhibitors and Peptide Antagonists (Preclinical)
Preclinical research is actively exploring the use of small molecules and peptide antagonists to disrupt the oncogenic signaling mediated by tumor mucin antigens, particularly the MUC1 C-terminal subunit (MUC1-C). nih.gov MUC1-C can function as an oncoprotein by dimerizing and translocating to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival. nih.gov
Small Molecule Inhibitors: An in vitro screening assay designed to identify inhibitors of MUC1 cytoplasmic domain (MUC1-CD) dimerization led to the discovery of apigenin (B1666066), a natural plant flavone. nih.gov Preclinical studies demonstrated that apigenin blocks the formation of MUC1-CD dimers within cells. This disruption leads to the downregulation of MUC1 expression and induces MUC1-dependent cell death in breast cancer cell lines. nih.gov Another small molecule inhibitor, Bosutinib, was identified through computational analysis to specifically dock with MUC4 and MUC5AC mucins. In preclinical pancreatic cancer models, Bosutinib treatment led to a significant reduction in the expression of these mucins, which in turn inhibited tumor initiation, proliferation, and metastasis both in vitro and in vivo. nih.gov These findings suggest that small molecules can be effective tools for targeting mucin synthesis and function. nih.govaacrjournals.org
Peptide Antagonists: Peptide-based antagonists have also been developed to specifically block mucin-driven interactions. A MUC1 mimetic peptide linked to a protein transduction domain (PMIP) was designed to enter cells and inhibit MUC1's intracellular functions. nih.gov In preclinical breast cancer models, this peptide antagonist was shown to inhibit tumor cell invasion in vitro. In vivo, it inhibited primary tumor growth, reduced tumor recurrence after surgery, and suppressed metastatic spread. nih.gov This demonstrates the therapeutic potential of peptide-based drugs that target intracellular MUC1 oncogenic activities. nih.gov
Additionally, peptide antagonists are being developed for other cancer-related targets, such as the gastrin-releasing peptide receptor (GRPR), which is overexpressed in prostate and breast cancers. nih.gov Preclinical evaluation of stabilized GRPR antagonists has shown high tumor uptake and retention, making them suitable for targeted cancer therapy. nih.govmdpi.com While not directly targeting mucins, this research highlights the broader utility of peptide antagonists in oncology. mdpi.com
| Agent Type | Specific Agent | Target/Mechanism | Key Preclinical Findings |
| Small Molecule | Apigenin | Inhibits dimerization of the MUC1-C cytoplasmic domain. nih.gov | Downregulates MUC1 expression and induces cell death in MUC1-positive breast cancer cells. nih.gov |
| Small Molecule | Bosutinib | Downregulates MUC4 and MUC5AC expression. nih.gov | Inhibits pancreatic cancer cell proliferation and metastasis in vitro and in vivo. nih.gov |
| Peptide Antagonist | PMIP | MUC1 mimetic peptide that inhibits intracellular MUC1 functions. nih.gov | Inhibited tumor growth, recurrence, and metastasis in breast cancer mouse models. nih.gov |
Genetic Manipulation of Mucin Expression in Research Models
Genetically engineered mouse models (GEMMs) are indispensable tools in preclinical cancer research, providing critical insights into the physiological and pathological functions of mucins. nih.govnih.gov By manipulating the expression of specific mucin genes, researchers can study their role in tumor initiation, progression, and metastasis in a controlled in vivo setting. nih.govfrontiersin.org
Transgenic Mouse Models: To study human mucins, transgenic mice have been developed to express a human mucin gene, such as MUC1. nih.govresearchgate.net These models are valuable because they allow for the investigation of the human protein in a living organism, providing a platform to test the efficacy and specificity of mucin-targeted therapies. researchgate.net For instance, MUC1 transgenic mice have been used to demonstrate that the human MUC1 gene product can be expressed in a tissue-specific manner, similar to its expression in humans. researchgate.net Crossing MUC1 transgenic mice with mouse models that spontaneously develop tumors (like the MMTV-PyMT model for breast cancer) has shown that MUC1 expression can accelerate tumor growth and increase angiogenesis, confirming its pro-oncogenic role. nih.gov These models serve as a crucial preclinical platform for evaluating MUC1-based vaccines and other immunotherapies. nih.govresearchgate.net
Knockout Mouse Models: Conversely, knockout mouse models, where a specific mucin gene is inactivated (e.g., Muc1−/− mice), have been instrumental in elucidating the function of mucins in both normal physiology and cancer. nih.gov While Muc1 knockout mice appear phenotypically normal under standard conditions, they have been vital for understanding the role of MUC1 in cancer pathobiology and the immune system. nih.gov These models help researchers dissect the specific contributions of a particular mucin to disease progression by observing the consequences of its absence. nih.gov
These genetic manipulation strategies in research models are fundamental for validating mucins as therapeutic targets and for the preclinical testing of novel therapeutic agents designed to interfere with mucin expression or function. nih.govnih.gov
Overcoming Immune Tolerance and Evasion through Tumor Mucin Antigen Targeting
The immune system's ability to recognize and eliminate malignant cells is often hindered by mechanisms of immune tolerance and evasion employed by tumors. Tumor mucin antigens, such as Mucin 1 (MUC1), are frequently overexpressed on cancer cells but are also present on normal epithelial cells, contributing to a state of immune tolerance where the immune system fails to mount an effective attack. nih.govmdpi.com Furthermore, tumors create an immunosuppressive microenvironment that actively dampens anti-tumor immune responses. frontiersin.org Preclinical research has increasingly focused on strategies that combine tumor mucin antigen-targeted therapies with various immune modulators to break this tolerance and overcome evasion.
Combination Strategies with Immune Modulators in Preclinical Research
To counteract the immunosuppressive tumor microenvironment and enhance the efficacy of mucin-targeted immunotherapies, preclinical studies have explored combining these strategies with immune modulators like checkpoint inhibitors, cytokines, and adjuvants. nih.govnih.govovid.com These modulators work to amplify the immune response, block inhibitory signals, and promote a more robust and sustained attack against tumor cells. nih.govoxfordglobal.com
Immune Checkpoint Inhibitors: Immune checkpoints are regulatory pathways that prevent excessive immune responses, but tumors can exploit these pathways to evade destruction. youtube.com Combining mucin-targeted vaccines with immune checkpoint inhibitors (ICIs) has shown significant promise in preclinical models. For instance, a study utilizing a MUC1 mRNA nanovaccine in a triple-negative breast cancer mouse model (4T1 cells) found that its combination with an anti-CTLA-4 antibody significantly enhanced the anti-tumor immune response. mdpi.comnih.gov This combination led to a stronger induction of MUC1-specific cytotoxic T lymphocyte responses compared to the vaccine or the antibody used alone. nih.gov While treating MUC1 transgenic mice with an anti-PD-L1 antibody alone increased T-cell infiltration into tumors and improved survival, the induction of MUC1-specific antibodies was low, suggesting a combination approach could be more effective. nih.gov
Cytokines and Adjuvants: Cytokines are signaling proteins that modulate immune responses and have been investigated as adjuvants to bolster the effects of mucin-based cancer vaccines. nih.govpersonalizedmedonc.com Preclinical studies have demonstrated that incorporating cytokines can enhance the potency of these vaccines. For example, the viral vaccine TG4010, which is an attenuated vaccinia virus expressing MUC1 and the cytokine Interleukin-2 (B1167480) (IL-2), has been evaluated in combination with chemotherapy. nih.gov In murine models, combining this MUC1-IL-2 vaccine with a gemcitabine-based chemotherapy regimen, known to affect myeloid-derived suppressor cells (MDSCs), resulted in a significant increase in mice survival. nih.gov
Similarly, co-administration of a MUC1 plasmid DNA vaccine with a plasmid encoding for IL-18 was shown to be necessary to augment tumor protection and establish an immunological memory response in a murine colorectal cancer model. mdpi.com Other immune-stimulating adjuvants, such as Toll-like receptor (TLR) agonists, have also been successful. A MUC1 vaccine combined with a TLR7 agonist and an aluminum adjuvant demonstrated significantly enhanced antibody production and a more potent CD8+ T cell immune response. frontiersin.org
These preclinical findings underscore the potential of combining tumor mucin antigen-targeted therapies with a variety of immune modulators to overcome immune tolerance and evasion. By simultaneously targeting the tumor antigen and stimulating a broader and more potent immune response, these combination strategies aim to create a more effective anti-tumor effect.
| MUC1 Therapeutic Approach | Immune Modulator | Preclinical Model | Key Research Findings |
| MUC1 mRNA Nanovaccine | Anti-CTLA-4 Antibody | Triple-Negative Breast Cancer (4T1) Mouse Model | Significantly enhanced anti-tumor immune response and induced a stronger, antigen-specific cytotoxic T lymphocyte response compared to monotherapy. mdpi.comnih.gov |
| MVA-MUC1-IL2 (TG4010) | Gemcitabine/Cisplatin (Chemotherapy affecting MDSCs) | Murine Lewis Lung Carcinoma (LLCMUC1) Model | Combination therapy significantly increased survival compared to chemotherapy alone. nih.gov |
| MUC1 Plasmid DNA Vaccine | Plasmid DNA encoding Interleukin-18 (IL-18) | Murine Colorectal Cancer Model | Co-administration was required to enhance tumor protection, memory response, and epitope spreading. mdpi.com |
| MUC1 Peptide Vaccine | TLR7 Agonist & Aluminum Adjuvant | Mouse Model | Showed significant efficacy in enhancing antibody production and the CD8+ T cell immune response against MUC1. frontiersin.org |
Future Research Directions for Tumor Mucin Antigen 13 21
Elucidating Novel Roles in Cancer Stemness and Recurrence
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor growth, metastasis, and relapse. nih.gov Several mucins are implicated in enriching and maintaining this critical cell population. nih.gov Future research will focus on dissecting the precise molecular mechanisms by which mucins like MUC13, MUC16, and MUC21 contribute to the CSC phenotype and disease recurrence.
An increased expression of Mucin 13 (MUC13) is strongly associated with higher tumor grade and poor prognosis in certain cancers. nih.gov It has been shown to promote the activation of signaling pathways, such as NF-kB, which are vital for the survival and aggressive behavior of cancer cells. nih.gov Critically, silencing MUC13 has been found to eliminate the enrichment of CD133+ and CD44+ cancer stem cells induced by chemotherapy, suggesting a direct role in maintaining the CSC pool. creative-biogene.com
Similarly, Mucin 16 (MUC16) has emerged as a key player in tumorigenesis. nih.gov Its carboxyl-terminal domain (C-ter), when expressed ectopically, can confer a CSC phenotype by activating JAK2, which in turn upregulates stemness-specific genes like LMO2 and NANOG in pancreatic cancer cells. nih.gov The enrichment of CSCs by MUC16 may be actively involved in tumor recurrence. nih.gov
Mucin 21 (MUC21) has been identified as a regulator in the growth patterns of lung adenocarcinoma and has been shown to modulate the adhesion of tumor cells. nih.gov Its role in promoting the viability, migration, and invasion of cancer cells suggests it may be crucial in the processes of tumor progression and recurrence. nih.govnih.gov
Future studies will likely employ advanced genetic screening and proteomic approaches to identify the downstream effectors and interaction partners of these mucins within the CSC niche. Understanding these pathways could reveal novel therapeutic vulnerabilities to target cancer recurrence at its root.
| Mucin | Associated Cancer Type(s) | Role in Stemness and Recurrence | Key Signaling Pathways |
| MUC13 | Renal Cell Carcinoma, Colorectal Cancer | Enriches CD133+/CD44+ CSCs, promotes drug resistance. nih.govcreative-biogene.com | NF-kB, HER2, ERK, Wnt/β-catenin. nih.govnih.gov |
| MUC16 | Ovarian Cancer, Pancreatic Cancer, Lung Cancer | Confers CSC phenotype, upregulates stemness genes (LMO2, NANOG). nih.govnih.gov | JAK2/STAT3, Src. nih.govnih.govaacrjournals.org |
| MUC21 | Lung Adenocarcinoma, Glioblastoma, Melanoma | Promotes migration, invasion, and metastasis; potential role in recurrence. nih.govnih.gov | STAT3/AKT, Hedgehog. nih.govnih.gov |
Advancing Precision Research Methodologies for Glycoepitope Analysis
The dense clusters of O-linked glycans on mucins are a defining feature, and alterations in these glycosylation patterns are a hallmark of cancer. thermofisher.com These aberrant glycan structures, or glycoepitopes, are highly specific to tumor cells and represent ideal targets for diagnostics and therapies. However, their immense complexity and heterogeneity pose significant analytical challenges. thermofisher.com
Future research will heavily rely on the advancement of precision methodologies, particularly in mass spectrometry (MS), to comprehensively map the mucin glycoproteome. thermofisher.com
Key areas for methodological advancement include:
Enrichment Strategies: Developing more effective methods to selectively capture and isolate mucins and glycopeptides from complex biological samples like serum or cell lysates is crucial for their detection and analysis. thermofisher.comnih.gov
Novel Enzymatic Tools: Traditional proteomic workflows are often hindered by the resistance of mucins to standard proteases like trypsin. The use of specialized enzymes, or "mucinases," that can effectively digest the protein backbone of mucins is a critical innovation enabling deeper analysis. thermofisher.com
Advanced MS Fragmentation Techniques: Techniques such as Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) are improving the ability to precisely identify the site of glycosylation and the structure of the attached glycan simultaneously. nih.gov
Improved Bioinformatic Software: The development of sophisticated data analysis tools and search algorithms, such as O-Search, is necessary to accurately interpret the complex spectra generated from glycopeptide analysis and to handle the vast heterogeneity of glycoforms. nih.gov
These advanced "mucinomics" approaches will enable researchers to build detailed inventories of tumor-specific glycoepitopes on mucins 13 through 21. thermofisher.com This knowledge is fundamental for designing next-generation antibodies, antibody-drug conjugates (ADCs), and cancer vaccines that can precisely target cancer cells while sparing healthy tissue.
Exploring Epigenetic and Transcriptional Regulation of Tumor Mucin Antigens
The aberrant expression of mucins in cancer is not random; it is the result of tightly controlled regulatory processes that become dysregulated during tumorigenesis. Understanding the epigenetic and transcriptional mechanisms that govern the expression of mucin genes is a critical area for future research. This knowledge could lead to strategies to therapeutically modulate mucin expression.
Epigenetic modifications, such as DNA methylation and histone acetylation, are heritable changes that alter gene expression without changing the DNA sequence itself. mdpi.com Research has shown that these mechanisms play a significant role in regulating mucin genes. For example, the expression of MUC13 in ovarian cancer is regulated by the methylation of its promoter region; reduced methylation leads to MUC13 overexpression and contributes to the aggressive behavior of the cancer cells. nih.gov Similarly, the expression of MUC16 can be modulated by small molecule inhibitors that target DNA methylation and histone deacetylation. aacrjournals.org The promoters of many mucin genes are located in CpG-rich regions, making them susceptible to regulation by methylation. imrpress.com
At the transcriptional level, the activation of mucin genes is controlled by a complex interplay of signaling pathways and transcription factors. imrpress.com For instance, MUC13 has been identified as a direct transcriptional target of the transcription factor RUNX1 in colorectal cancer. researchgate.net The expression of MUC16 is influenced by the inflammatory microenvironment, which can activate the NF-κB pathway. frontiersin.org Future work will need to unravel the specific transcription factors and signaling cascades, such as the Src/Ras/MAPK pathway, that control the expression of each tumor-associated mucin. imrpress.com A deeper understanding of this regulatory web could identify novel targets for therapies aimed at silencing these oncogenic mucins at the genetic level.
| Regulatory Mechanism | Mucin Target(s) | Implication in Cancer | Potential Future Direction |
| DNA Methylation | MUC13, MUC16 | Hypomethylation of promoter leads to overexpression and aggressive phenotype. nih.govaacrjournals.org | Development of epigenetic drugs to restore normal methylation patterns and silence mucin expression. |
| Histone Deacetylation | MUC16 | Can be targeted by small molecule inhibitors to regulate expression. aacrjournals.org | Combination therapies using HDAC inhibitors with mucin-targeted immunotherapies. |
| Transcription Factors | MUC13 (RUNX1), MUC16 (NF-κB) | Drive mucin overexpression in response to oncogenic signaling. researchgate.netfrontiersin.org | Targeting key transcription factors or their upstream signaling pathways to downregulate mucin production. |
Development of Next-Generation Preclinical Models for Therapeutic Evaluation
The successful translation of mucin-targeted therapies from the laboratory to the clinic depends on the availability of preclinical models that accurately recapitulate human cancer. escholarship.org Traditional models, such as tumor cell line xenografts in immunocompromised mice, have significant limitations, particularly for evaluating immunotherapies, as they lack a functional immune system. nih.gov
The future of therapeutic evaluation lies in the development and utilization of more sophisticated, next-generation models.
Genetically Engineered Mouse Models (GEMMs): These models, which can involve knocking out a specific mucin gene or introducing a human mucin transgene, allow researchers to study the function of individual mucins in the context of an intact immune system and a natural tumor microenvironment. nih.gov
Humanized Mouse Models: By engrafting human hematopoietic stem cells or peripheral blood mononuclear cells into immunodeficient mice, researchers can create models with a functional human immune system. nih.govmdpi.com These models are invaluable for testing human-specific immunotherapies, such as CAR-T cells or bispecific antibodies, that target tumor mucins. nih.gov
Patient-Derived Organoids (PDOs): Organoids are three-dimensional cell cultures derived directly from a patient's tumor that retain the structure, cellular diversity, and genetic characteristics of the original cancer. huborganoids.nlspringernature.com They are a powerful platform for high-throughput screening of drugs, including antibody-drug conjugates (ADCs), to predict patient-specific responses and to assess both on-target efficacy and off-target toxicity on matched normal tissue organoids. huborganoids.nlresearchgate.netnih.gov
These advanced models will provide a more accurate prediction of how mucin-targeted therapies will perform in human patients. They will be essential for optimizing therapeutic strategies, identifying biomarkers of response, and personalizing treatment for cancer patients. mdpi.com
Q & A
Q. What experimental models are appropriate for studying the role of Tumor Mucin Antigens (e.g., MUC1, MUC16) in immune evasion?
Methodological Answer: Use genetically engineered cell lines (e.g., COSMC knockout models) to truncate glycan chains, mimicking tumor-associated Tn/STn antigens. Compare immune-mediated cytotoxicity (ADCC, CTL) between wild-type (long glycans) and knockout (short glycans) cells using flow cytometry (FACS) and cytotoxicity assays . Co-culture with NK cells or CTLs in vitro, and validate findings in xenograft models to assess in vivo relevance.
Q. How can researchers quantify Tumor Mucin Antigen expression and glycosylation patterns in tumor samples?
Methodological Answer: Combine immunohistochemistry (IHC) with glycan-specific lectin staining (e.g., Vicia villosa lectin for Tn antigen) to map spatial expression. Use mass spectrometry for glycomic profiling and Western blot/WGS to confirm mucin isoform expression. Validate using cell lines with known glycan profiles (e.g., Capan-1 for MUC16) .
Q. What techniques are critical for evaluating the functional impact of mucin glycosylation on immune cell interactions?
Methodological Answer:
- ADCC assays : Measure NK cell-mediated lysis of mucin-expressing tumor cells using calcein-AM or chromium-51 release assays.
- CTL assays : Prime CD8+ T cells with mucin-derived peptides and assess tumor cell killing via flow cytometry (Annexin V/PI staining).
- Inhibitory receptor analysis : Block Siglec or CD44 receptors on immune cells to test glycan-mediated immunosuppression .
Advanced Research Questions
Q. How can conflicting data on mucin expression and immune response outcomes be resolved?
Methodological Answer: Discrepancies (e.g., MUC16 correlating with immune evasion but MUC1 not) may arise from glycan heterogeneity or tumor microenvironment (TME) factors. Perform stratified analyses:
- Compare glycan elongation (Core 1 vs. Tn/STn) using glycoengineered cell lines.
- Use single-cell RNA-seq to map mucin expression with immune infiltrates (e.g., MDSCs, Tregs) in patient samples.
- Validate in syngeneic models to control for TME variability .
Q. What strategies can overcome glycan-mediated immune suppression in mucin-targeted therapies?
Methodological Answer:
- Glycan trimming : Use enzymatic removal of sialic acid (neuraminidase) or O-glycans (O-sialoglycoprotease) to enhance antibody binding.
- Combinatorial therapies : Pair anti-mucin antibodies (e.g., anti-CA125) with checkpoint inhibitors (anti-PD-1) to counteract Siglec-mediated inhibition.
- Vaccine design : Synthesize glycopeptide mimics (e.g., sialyl-Tn-MUC1) conjugated to adjuvants (tetanus toxoid) to boost T-cell recognition .
Q. How can researchers model the impact of Tumor Mucin Antigens on adaptive immune evasion in preclinical studies?
Methodological Answer:
- Humanized mouse models : Reconstitute NSG mice with human immune cells and mucin-expressing tumors to study CTL/NK cell infiltration.
- Antigen presentation assays : Pulse dendritic cells with mucin-derived peptides and measure MHC-I/II binding affinity using ELISPOT or tetramer staining .
- Longitudinal monitoring : Track mucin glycosylation changes during tumor progression via serial biopsies and glycomic profiling .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing glycan-immune response correlations?
Methodological Answer: Use multivariate regression to account for confounders (e.g., tumor stage, TME composition). Apply machine learning (random forests) to identify glycan signatures predictive of ADCC/CTL efficacy. Validate with bootstrapping or cross-cohort validation .
Q. How can researchers address variability in mucin antigen detection across assay platforms?
Methodological Answer: Standardize detection using WHO reference materials (e.g., CA125 for MUC16). Perform inter-laboratory validation with blinded samples and orthogonal methods (e.g., ELISA + IHC + mass spectrometry) .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
